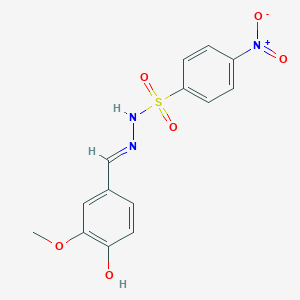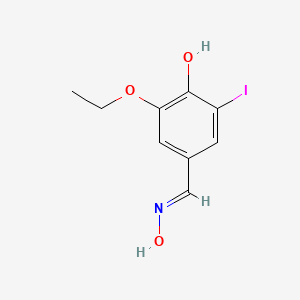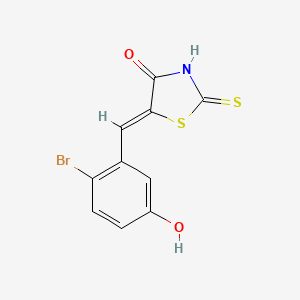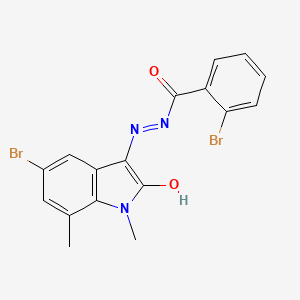![molecular formula C15H12ClN5O2 B6124295 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and its inhibition has been shown to be an effective treatment for various B-cell malignancies.
作用機序
BTK is a key enzyme in B-cell receptor signaling and its inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell activation, proliferation, and survival. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, leading to the suppression of B-cell receptor signaling.
Biochemical and Physiological Effects
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to induce apoptosis in B-cell malignancies and inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment of immune cells to the tumor microenvironment. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages as a research tool, including its potency and selectivity for BTK, its good pharmacokinetic properties, and its ability to induce apoptosis in B-cell malignancies. However, there are also some limitations to its use in lab experiments. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a small molecule inhibitor and may have off-target effects on other kinases. In addition, its efficacy may be limited in patients with mutations in BTK or downstream signaling pathways.
将来の方向性
There are several future directions for the research and development of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide. One potential application is in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies. Another potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, which are also driven by B-cell receptor signaling. Further studies are needed to fully understand the efficacy and safety of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in these applications. Additionally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with B-cell malignancies.
合成法
The synthesis of 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline in the presence of a coupling reagent. The resulting product is then reduced using a reducing agent to yield 4-chloro-N-(4-methoxyphenyl)benzamide. The final step involves the reaction of 4-chloro-N-(4-methoxyphenyl)benzamide with sodium azide and copper (I) iodide to yield 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide.
科学的研究の応用
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to be a potent and selective inhibitor of BTK, with IC50 values ranging from 0.85 to 2.2 nM. 4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has also demonstrated good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical studies.
特性
IUPAC Name |
4-chloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-6-12(8-13(14)21-9-17-19-20-21)18-15(22)10-2-4-11(16)5-3-10/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVOWBCXSKQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6124216.png)
![1-isobutyl-6-[(3-methoxybenzyl)oxy]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,4-diazepan-2-one](/img/structure/B6124238.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6124242.png)
![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6124245.png)

![3-(4-methoxyphenyl)-5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6124261.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6124266.png)
![5-(4-hydroxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6124269.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6124273.png)

![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![2-ethyl-3-(2-hydroxyethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6124297.png)

